2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the hexanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3,4,5-trifluorobenzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid is unique due to its specific combination of a Boc-protected amine and two fluorine atoms on a hexanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2097946-77-3 |
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Molecular Formula |
C11H19F2NO4 |
Molecular Weight |
267.27 g/mol |
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
XUUGMBMDWZRWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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